molecular formula C16H16BrN3 B3418721 Epinastine hydrobromide CAS No. 127786-29-2

Epinastine hydrobromide

Cat. No. B3418721
CAS RN: 127786-29-2
M. Wt: 330.22 g/mol
InChI Key: ADPMHRDERZTFIN-UHFFFAOYSA-N
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Description

Epinastine hydrobromide is a medication used to treat eye irritation due to allergies . It is a histamine H1 receptor antagonist with high receptor selectivity . It cannot cross the blood-brain barrier in the body and may be classified as a second-generation antihistamine .


Synthesis Analysis

The enantioselective synthesis of Epinastine involves the asymmetric reduction of the cyclic imine using asymmetric transfer hydrogenation conditions . This synthetic procedure could be used for the preparation of other compounds variously substituted at the aryl rings .


Molecular Structure Analysis

Epinastine is a histamine H1 receptor antagonist with high receptor selectivity . Based on its polarity and cationic charge at physiological pH, it cannot easily diffuse into the central nervous system (CNS) .


Chemical Reactions Analysis

Epinastine has been quantified in human plasma using two methods, HPLC-UV and UPLC-MS/MS . These methods are most commonly used to quantify epinastine concentrations in human plasma .


Physical And Chemical Properties Analysis

Epinastine is a member of benzazepine and guanidines . It is solid at room temperature, and the melting point is 205 to 208 degrees Celsius .

Scientific Research Applications

Histamine H1 Receptor Antagonist

Epinastine hydrobromide is a topically active, direct H1-receptor antagonist . It has a high affinity for the histamine H1 receptor, making it effective in treating conditions where histamine plays a key role, such as allergic reactions .

Inhibitor of Histamine Release

In addition to being a histamine H1 receptor antagonist, Epinastine hydrobromide also inhibits the release of histamine from mast cells . This dual action makes it particularly effective in managing allergies .

Affinity for Other Receptors

Epinastine hydrobromide also possesses affinity for the histamine H2 receptor, as well as the α1-, α2-, and 5-HT2-receptors . This broad receptor affinity could potentially expand its therapeutic applications .

Pharmacokinetic Studies in Adults and Children

Epinastine hydrobromide has been used in population pharmacokinetic (PPK) studies in adults and children . The objective of these studies was to develop a PPK model for Epinastine and to obtain pharmacokinetic information to support dosing recommendations in children .

Development of New Quantification Methods

Epinastine hydrobromide has been used in the development of new methods for quantifying drugs in human plasma . Two new methods, HPLC-UV and UPLC-MS/MS, were developed for quantifying Epinastine in human plasma, and pharmacokinetic parameters obtained using these methods were compared .

Non-Sedative Antihistamine

Due to its physicochemical properties, Epinastine cannot easily diffuse into the central nervous system (CNS) . This makes it a non-sedative antihistamine, unlike other first-generation antihistamines that act on the CNS and can cause side effects such as drowsiness or sedation .

Mechanism of Action

Epinastine has a multiaction effect that inhibits the allergic response in three ways :

Safety and Hazards

Epinastine is toxic if swallowed . It is recommended to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product . If swallowed, it is advised to immediately call a poison control center and rinse the mouth .

Future Directions

Epinastine is currently FDA approved to treat allergic conjunctivitis . It is also used in many countries to treat chronic urticaria, psoriasis vulgaris, allergic rhinitis, and atopic dermatitis . Future research may explore its potential uses in other allergic conditions.

properties

IUPAC Name

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3.BrH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPMHRDERZTFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401000904
Record name 1,2,9,13b-Tetrahydro-3H-dibenzo[c,f]imidazo[1,5-a]azepin-3-imine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epinastine hydrobromide

CAS RN

127786-29-2, 80012-42-6
Record name 1H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, 9,13b-dihydro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127786-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Dibenz(c,f)imidazo(1,5-a)azepin-3-amine, 9,13b-dihydro-, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080012426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epinastine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127786292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,9,13b-Tetrahydro-3H-dibenzo[c,f]imidazo[1,5-a]azepin-3-imine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepin-3-amine monohydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.256.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPINASTINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O6LIW7G3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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